molecular formula C11H19N3O3 B8674083 2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid

2-(3-(tert-Butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)aceticacid

Cat. No. B8674083
M. Wt: 241.29 g/mol
InChI Key: WAZHJIOUEOBPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09163021B2

Procedure details

Ethyl [3-tert-Butyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]acetate (Preparation 115, 23.1 g, 0.086 mol) was dissolved in methanol (150 mL), and 1.9N LiOH (68 mL, 0.13 mol) was added. The mixture was stirred at 0° C. for 30 minutes and concentrated in vacuo at 30° C. Water (70 mL) was added. The resulting mixture was washed with ether (3×100 mL) and neutralized with titrated 2.6N HCl (49.6 mL, 0.13 mol). The resulting precipitate was filtered, washed with water, hexane and dried to afford the title compound (16.54 g, 80%).
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
68 mL
Type
reactant
Reaction Step Two
Name
Quantity
49.6 mL
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[N:9]=[C:8]([CH2:10][C:11]([O:13]CC)=[O:12])[N:7]([CH2:16][CH2:17][O:18][CH3:19])[N:6]=1)([CH3:4])([CH3:3])[CH3:2].[Li+].[OH-].Cl>CO>[C:1]([C:5]1[N:9]=[C:8]([CH2:10][C:11]([OH:13])=[O:12])[N:7]([CH2:16][CH2:17][O:18][CH3:19])[N:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
23.1 g
Type
reactant
Smiles
C(C)(C)(C)C1=NN(C(=N1)CC(=O)OCC)CCOC
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
68 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
49.6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at 30° C
ADDITION
Type
ADDITION
Details
Water (70 mL) was added
WASH
Type
WASH
Details
The resulting mixture was washed with ether (3×100 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water, hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=N1)CC(=O)O)CCOC
Measurements
Type Value Analysis
AMOUNT: MASS 16.54 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.